molecular formula C9H14N4O2 B7357567 3-(7-Oxa-4-azaspiro[2.5]octan-4-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one

3-(7-Oxa-4-azaspiro[2.5]octan-4-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one

Katalognummer B7357567
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: HHQPBLZJSQSJEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(7-Oxa-4-azaspiro[2.5]octan-4-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one, also known as L-838,417, is a compound that belongs to the class of spirocyclic compounds. This compound has been studied for its potential use in the treatment of various neurological disorders due to its ability to modulate the activity of certain neurotransmitters in the brain.

Wirkmechanismus

The exact mechanism of action of 3-(7-Oxa-4-azaspiro[2.5]octan-4-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in certain tasks. Additionally, it has been found to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-(7-Oxa-4-azaspiro[2.5]octan-4-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its specificity for certain neurotransmitter systems in the brain. This allows for more targeted research on the effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound is that its effects may not translate directly to humans, as animal models may not fully represent the complexity of human neurological disorders.

Zukünftige Richtungen

There are several future directions for research on 3-(7-Oxa-4-azaspiro[2.5]octan-4-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one. One area of focus could be on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research could be done on its effects on other neurotransmitter systems in the brain, such as the glutamatergic system. Finally, research could be done on the development of more specific and potent analogs of this compound for use in the treatment of neurological disorders.
Conclusion
In conclusion, this compound is a compound that has shown potential for use in the treatment of various neurological disorders. Its ability to modulate the activity of certain neurotransmitters in the brain has been found to have anxiolytic, antidepressant, and cognitive enhancing effects in animal models. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for neurological disorders.

Synthesemethoden

The synthesis of 3-(7-Oxa-4-azaspiro[2.5]octan-4-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one involves the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the desired compound.

Wissenschaftliche Forschungsanwendungen

3-(7-Oxa-4-azaspiro[2.5]octan-4-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline in the brain. This modulation of neurotransmitter activity has been found to have anxiolytic and antidepressant effects in animal models.

Eigenschaften

IUPAC Name

3-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c14-8-10-7(11-12-8)5-13-3-4-15-6-9(13)1-2-9/h1-6H2,(H2,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQPBLZJSQSJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCCN2CC3=NNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.